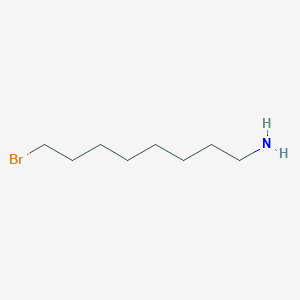
Icarrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icariin is a chemical compound classified as a prenylated flavonol glycoside, a type of flavonoid. It is the 8-prenyl derivative of kaempferol 3,7-O-diglucoside. Icariin is known for its aphrodisiac effects and is used in traditional Chinese medicine to enhance erectile function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Icariin can be synthesized through various methods. One approach involves the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids to icariin using fungal α-L-rhamnosidase . This method involves regioselective hydrolysis of the terminal rhamnose of epimedin C to produce icariin with a high molar conversion rate. Another method involves the use of a gradient elution process with specific solvent conditions .
Industrial Production Methods: Industrial production of icariin often involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. For example, the biotransformation of epimedin C to icariin can be achieved using recombinant Komagataella phaffii GS115 cells . This method enhances the concentration of Epimedium Folium flavonoids and improves the yield of icariin.
Analyse Des Réactions Chimiques
Types of Reactions: Icariin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of icariin to icaritin using α-L-rhamnosidase and β-glucosidase . This reaction involves the removal of glycoside groups to produce the aglycone form, icaritin.
Common Reagents and Conditions: Common reagents used in the hydrolysis of icariin include α-L-rhamnosidase and β-glucosidase. The reaction conditions typically involve the use of whole-cell catalysis with optimized enzyme concentrations and reaction times .
Major Products: The major product formed from the hydrolysis of icariin is icaritin, which has higher bioactivity and is used in various therapeutic applications .
Applications De Recherche Scientifique
Icariin has diverse scientific research applications in chemistry, biology, medicine, and industry. In chemistry, icariin is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, icariin is known for its osteogenic effects, promoting bone formation and regeneration . In medicine, icariin is investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and neurodegenerative disorders . Additionally, icariin is used in the development of nanoplatforms for targeted drug delivery and tissue regeneration .
Mécanisme D'action
Icariin exerts its effects through various molecular targets and pathways. It activates the PI3K-AKT and Nrf-2 signaling pathways, which are involved in anti-osteoporosis, anti-inflammation, and anti-oxidative stress effects . Icariin also inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells . In the treatment of Alzheimer’s disease, icariin regulates the sphingolipid signaling pathway via the PRKCA/TNF/TP53/AKT1/RELA/NFKB1 axis .
Comparaison Avec Des Composés Similaires
Icariin is often compared with other flavonoid compounds such as baohuoside I, icariside II, and icaritin. These compounds share similar structures but differ in their glycoside groups and bioactivities . Icariin is more potent than other flavonoid compounds in promoting osteogenic differentiation and maturation of osteoblasts . Additionally, icariin has unique anti-inflammatory and anti-cancer properties that distinguish it from other similar compounds .
List of Similar Compounds:- Baohuoside I
- Icariside II
- Icaritin
- Epimedin A
- Epimedin B
- Epimedin C
Propriétés
Formule moléculaire |
C33H40O15 |
|---|---|
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33+/m0/s1 |
Clé InChI |
TZJALUIVHRYQQB-QRBCVLSMSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
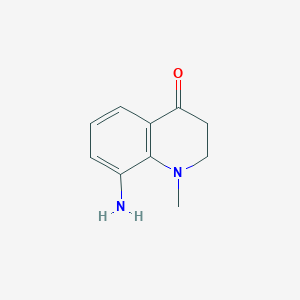
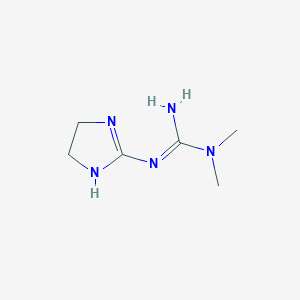
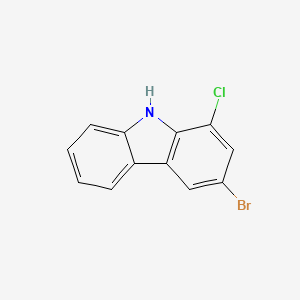
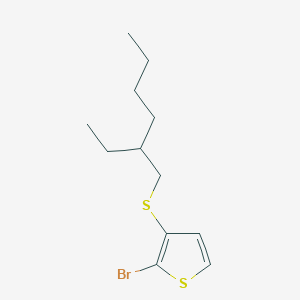
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
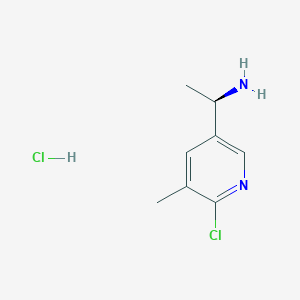
![4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12822534.png)
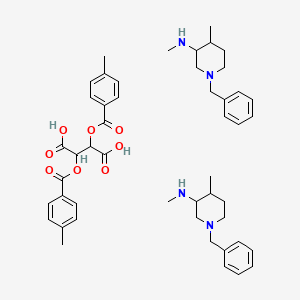
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)
![2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12822546.png)
